molecular formula C16H25BClNO2 B2655478 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096336-54-6

4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester

Cat. No. B2655478
CAS RN: 2096336-54-6
M. Wt: 309.64
InChI Key: MOTUTTWHZFEQBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

Boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Scientific Research Applications

Hydrolysis Studies

The compound can be used in hydrolysis studies. The kinetics of hydrolysis of phenylboronic pinacol esters, including this compound, is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in protodeboronation reactions. Protodeboronation is a chemical reaction where a boronic ester is converted into a boronic acid and an alcohol. This reaction has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Organic Synthesis

This compound is a useful intermediate for organic synthesis. It can be used to create a variety of other compounds, which can then be used in further reactions .

Pharmaceutical Research

The compound is an important raw material for pharmaceuticals. It can be used in the development of new drugs and drug delivery devices .

Neutron Capture Therapy

Boronic acids and their esters, including this compound, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mechanism of Action

The mechanism of action of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester often involves transmetalation in Suzuki–Miyaura coupling reactions . In these reactions, formally nucleophilic organic groups are transferred from boron to palladium .

Future Directions

The future directions in the research and application of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, as well as the formal anti-Markovnikov alkene hydromethylation, are valuable transformations that could be explored further .

properties

IUPAC Name

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-9-13(18)7-8-14(12)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTUTTWHZFEQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

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